molecular formula C22H25IN4O2S B15153933 N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide

Cat. No.: B15153933
M. Wt: 536.4 g/mol
InChI Key: TYMGOPGEKJAXTH-UHFFFAOYSA-N
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Description

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide is a complex organic compound that features a piperazine ring, a phenyl group, and an iodinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is functionalized with a butanoyl group, followed by the introduction of a phenyl group. The final step involves the coupling of this intermediate with 2-iodobenzamide under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the iodinated benzamide to a simpler amine derivative.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide ring.

Scientific Research Applications

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Medicine: It is being investigated for its potential therapeutic properties, including its role as an anticancer or antimicrobial agent.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide involves its interaction with specific molecular targets. The piperazine ring and phenyl group allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The iodinated benzamide moiety may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-phenylprop-2-enamide
  • N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-iodobenzamide

Uniqueness

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide is unique due to the presence of the iodinated benzamide moiety, which can significantly influence its chemical and biological properties. This structural feature distinguishes it from other similar compounds and may contribute to its enhanced activity and specificity in various applications.

Properties

Molecular Formula

C22H25IN4O2S

Molecular Weight

536.4 g/mol

IUPAC Name

N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-2-iodobenzamide

InChI

InChI=1S/C22H25IN4O2S/c1-2-5-20(28)27-14-12-26(13-15-27)17-10-8-16(9-11-17)24-22(30)25-21(29)18-6-3-4-7-19(18)23/h3-4,6-11H,2,5,12-15H2,1H3,(H2,24,25,29,30)

InChI Key

TYMGOPGEKJAXTH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3I

Origin of Product

United States

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